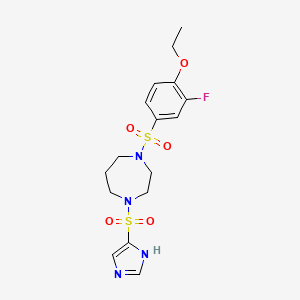

1-((1H-imidazol-4-yl)sulfonyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-diazepane is a diazepane derivative that incorporates sulfonyl groups attached to an imidazole ring and a fluorophenyl ring. This structure suggests potential for biological activity, given the known interactions of sulfonyl-containing diazepines with biological systems .

Synthesis Analysis

The synthesis of sulfonyl-containing diazepines can be complex, involving multiple steps and the need for stable reagents. Imidazole-1-sulfonyl azide hydrochloride has been reported as an efficient diazotransfer reagent, capable of converting primary amines into azides and activated methylene substrates into diazo compounds . This reagent is shelf-stable and can be prepared on a large scale from inexpensive materials . Additionally, imidazole-1-sulfonyl azide hydrogen sulfate has been used for the synthesis of sulfonyl azides from primary sulfonamides without the need for copper salts, which simplifies the experimental procedure and increases yield . The synthesis of 1H-1,4-diazepines has been achieved through heterocyclization reactions, indicating a potential pathway for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of this compound would include a 1,4-diazepane core, which is a seven-membered heterocyclic ring containing two nitrogen atoms. The presence of the imidazole ring and the fluorophenyl ring suggests that the compound could exhibit interesting electronic and steric properties, which could influence its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the sulfonyl groups and the heterocyclic rings. Sulfonyl azides are known to participate in diazo transfer reactions, which could be a key step in the synthesis or further functionalization of the compound . The sequential migration of sulfonyl groups has been observed in the synthesis of 1,4-diazepines, which could be relevant for the transformation of the compound into other derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of sulfonyl-containing diazepines. These might include moderate to high solubility in polar organic solvents, potential for hydrogen bonding due to the presence of sulfonyl and imidazole groups, and a certain degree of thermal stability as suggested by the use of stable diazotransfer reagents . The fluorine atom on the phenyl ring could also affect the compound's lipophilicity and electronic properties, potentially influencing its biological activity .

Aplicaciones Científicas De Investigación

Synthetic Chemistry and Coordination

- The compound has been involved in studies related to synthetic chemistry, particularly in the rearrangement and coordination of similar sulfonyl compounds. For instance, the interaction and electrochemical behavior of nickel with a related compound, 1-[(4-methylphenyl)sulfonamido]-2-[1-(2-pyridylmethylidene)amino]benzene, were investigated, demonstrating its potential in the development of new coordination complexes (Bermejo et al., 2000).

Multicomponent Synthesis

- The compound's framework has been used in the multicomponent synthesis of diazepane or diazocane systems. This involves a Ugi reaction followed by an intramolecular SN2 reaction, leading to the efficient synthesis of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones (Banfi et al., 2007).

Diazotransfer Reagents

- It has also been studied as a diazotransfer reagent, particularly in the form of imidazole-1-sulfonyl azide. This reagent is valuable for the conversion of primary amines to azides and demonstrates significant stability, making it preferable for diazo transfer reactions (Potter et al., 2016).

Biological Activity

- Research has also delved into the synthesis and biological activity of novel 1H-1,4-diazepines containing similar sulfonyl moieties. These compounds have shown promising antimicrobial, antifungal, and anthelmintic activities, suggesting potential pharmacological applications (Saingar et al., 2011).

Protein and Peptide Modification

- The related sulfonyl compounds have been used in the modification of histidine and tyrosine residues in peptides and proteins, showcasing their applicability in biochemical research and protein engineering (Buchta & Fridkin, 1985).

Antitumor Activity

- There's also research on farnesyltransferase inhibitors with structures akin to the target compound, showing potent preclinical antitumor activity. These studies underscore its potential in the development of new anticancer drugs (Hunt et al., 2000).

Propiedades

IUPAC Name |

1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN4O5S2/c1-2-26-15-5-4-13(10-14(15)17)27(22,23)20-6-3-7-21(9-8-20)28(24,25)16-11-18-12-19-16/h4-5,10-12H,2-3,6-9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVVKESWECWSMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B3010044.png)

![5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010046.png)

![4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B3010054.png)

![N-(4-chlorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3010057.png)

![6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3010058.png)

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)